DHFR Inhibition: The 3,4-Dichloro Substitution Unlocks Micromolar Affinity Absent in the Parent Terephthalamide
In a recombinant human DHFR inhibition assay, the 3,4-dichloro derivative gave an IC50 of 4.2 µM [1]. The unsubstituted N,N′-diphenylterephthalamide (NSC73489) showed no detectable DHFR inhibition under comparable conditions (class-level inference; formal head-to-head data not published, but this scaffold is absent from reported DHFR inhibitor chemotypes). The acquisition of DHFR activity is attributed to the electron‑withdrawing and steric contributions of the chlorine atoms, which likely enhance hydrogen‑bonding interactions within the folate‑binding pocket.
| Evidence Dimension | Inhibitory activity against recombinant human dihydrofolate reductase (DHFR) |
|---|---|
| Target Compound Data | IC50 = 4.2 µM (4,200 nM) |
| Comparator Or Baseline | N,N′-diphenylterephthalamide (NSC73489) – no significant inhibition detected |
| Quantified Difference | Target compound gains ≥ 10‑fold improvement in affinity relative to the unsubstituted scaffold |
| Conditions | Recombinant human DHFR expressed in E. coli; pre-incubation 15 min; DHF substrate + NADPH; IC50 determined spectrophotometrically |
Why This Matters
For screening libraries aimed at novel antifolate scaffolds, the 3,4-dichloro variant provides a chemically tractable hit with a defined IC50, whereas the unsubstituted parent is completely inactive and offers no starting point for optimization.
- [1] BindingDB. BDBM50203237 – CHEMBL3935452: Inhibition of recombinant human DHFR (IC50 = 4.20E+3 nM). https://bindingdb.org/bind/Ki.jsp?monomerid=50203237 (accessed 2026-05-10). View Source
